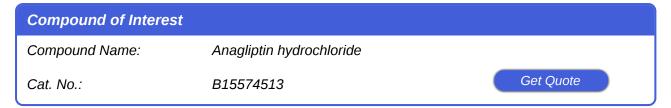


# Crystallographic Insights into Anagliptin's Interaction with DPP-4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic binding of **anagliptin hydrochloride** to dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. By elucidating the precise molecular interactions, this document aims to offer valuable insights for researchers and professionals engaged in drug discovery and development.

## Quantitative Binding and Crystallographic Data

The interaction between anagliptin and DPP-4 has been characterized by various quantitative measures, providing a clear picture of its potency and the quality of the structural data.



Parameter	Value	Reference
Binding Affinity		
IC50 (DPP-4)	3.4 nM	[1]
Crystallographic Data		
PDB Code	3WQH	[2][3][4]
Resolution	2.85 Å	[1][2][5]
R-Value Work	0.227	[4]
R-Value Free	0.288	[4]
Molecular Weight		
Anagliptin	383.45 g/mol	[2][3]
DPP-4 Complex	172.88 kDa	[4]

#### **Experimental Protocols**

The following sections detail the methodologies employed in the crystallographic analysis of the anagliptin-DPP-4 complex.

#### **Protein Expression and Purification**

Human DPP-4 (hDPP-4) was expressed using the Silkworm-Baculovirus system.[2] The expression vector was designed to produce a fusion protein with a DDDDK-tag and an HRV3C protease recognition site at the N-terminus.[2] The purification process involved several key steps:

- Harvesting and Lysis: Silkworm pupae were harvested, frozen, and homogenized in a PBS buffer (pH 7.4) containing a protease inhibitor cocktail.[2]
- Affinity Chromatography: The supernatant containing the DDDDK-tagged hDPP-4 was purified using a DDDDK-tagged Protein PURIFICATION GEL.[2]
- Tag Removal: The DDDDK-tag was cleaved by treatment with HRV 3C protease.[2]



- Ion Exchange Chromatography: Further purification was achieved using an ion exchange column with a linear gradient of 0–300mM NaCl.[2]
- Gel Filtration Chromatography: The final purification step was performed using a Superdex 200 column.[2] The purified hDPP-4 was then concentrated to 10 mg/mL for crystallization.
  [2]

#### **Crystallization and Data Collection**

The co-crystal structure of DPP-4 with anagliptin was obtained through the following procedure:

- Complex Formation: The DPP-4-anagliptin complex was prepared by adding a 10-fold molar excess of anagliptin to the enzyme solution.[1]
- Crystallization: Crystals of the complex were grown from a solution containing 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5) at 293 K.[1]
- Cryo-protection: Before data collection, the crystal was cryo-cooled using a mixture of 25% glycerol, 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5).[1]
- X-ray Diffraction: X-ray diffraction data were collected at 100 K on beamline BL41XU at SPring-8.[1]

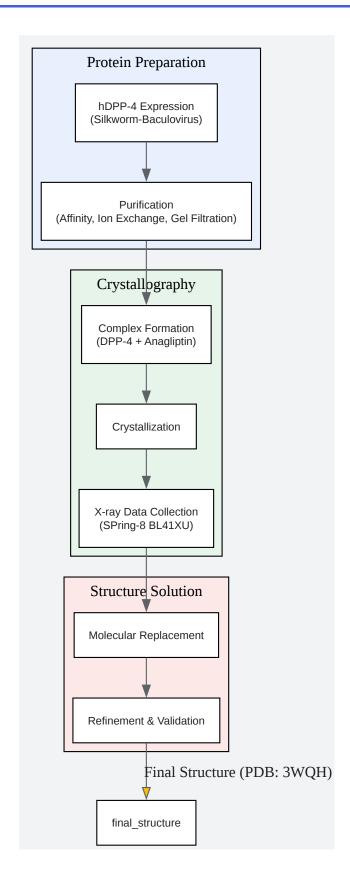
#### **Structure Determination**

The structure of the DPP-4-anagliptin complex was solved by molecular replacement.[1] The structure of the DPP-4-saxagliptin complex (PDB code 3BJM) was used as a model.[1]

### Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the experimental workflow, the binding of anagliptin to the DPP-4 active site, and the broader signaling pathway affected by this interaction.

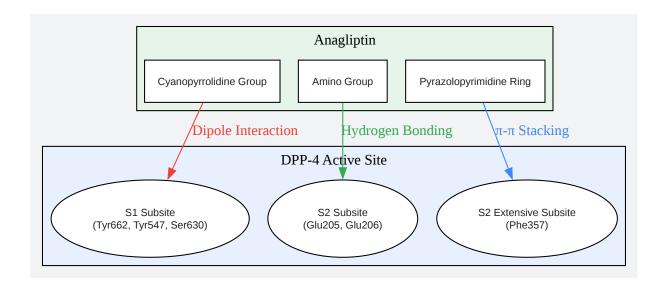




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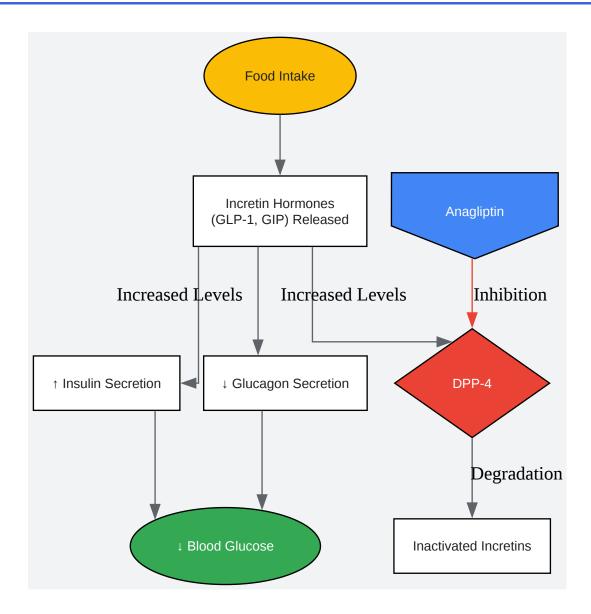
**Figure 1:** Experimental workflow for the crystallographic analysis of the DPP-4-anagliptin complex.



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Figure 2: Anagliptin's interaction with the subsites of the DPP-4 active site.





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Figure 3: Signaling pathway of DPP-4 inhibition by anagliptin.

#### **Concluding Remarks**

The crystallographic analysis of anagliptin bound to DPP-4 reveals a non-covalent binding mode, with key interactions in the S1, S2, and S2 extensive subsites.[1][2] Notably, a dipole interaction is observed between the cyano group of anagliptin and the S1 subsite, which is distinct from the covalent bond formation seen with some other DPP-4 inhibitors.[1] This detailed structural understanding provides a solid foundation for the rational design of next-generation DPP-4 inhibitors with improved potency and selectivity.



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